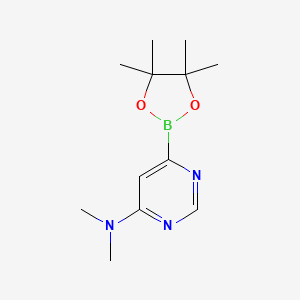
Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate
Overview
Description
“Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C10H10BrNO3S . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate”, has been a topic of interest in recent years . For instance, 2-Bromo-3-methylthiophene is formed (approx. 90%) by bromination of 3-methyl thiophene with N -bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” is represented by the formula C10H10BrNO3S. The molecular weight of this compound is 304.16 .Physical And Chemical Properties Analysis
“Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” has a molecular weight of 304.16 . The boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Heterocyclic Compounds : Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate can serve as a precursor in the synthesis of novel heterocyclic compounds, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. This process involves the reaction of methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles, followed by tandem cyclization (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Functionalization and Regioselectivity : The compound shows potential in functionalization reactions, particularly in palladium-catalyzed direct arylations. Research indicates that it is possible to achieve regioselective arylation at specific positions on the thiophene ring, demonstrating its versatility in synthetic chemistry (Smari, Youssef, Ammar, Hassine, Soulé, & Doucet, 2015).
Electrophilic Reactions and Synthesis of Azo-Dyes : Electrophilic reactions involving thiophene moieties, as demonstrated by the synthesis of thienylazo reagents, show the compound's application in the preparation of spectrophotometrically interesting azo-dyes. These derivatives have potential uses in analytical research due to their distinct spectrophotometric properties (Barabash, Ostapiuk, Shehedyn, & Ostapiuk, 2020).
Applications in Material Science
Photostabilization of Polymers : Thiophene derivatives, including those related to methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate, have been investigated for their ability to act as photostabilizers for poly(vinyl chloride) (PVC). The introduction of these compounds into PVC films significantly reduces the level of photodegradation, highlighting their potential as stabilizing agents in material science (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
properties
IUPAC Name |
methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNELSOOBYSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)

![8-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1457760.png)
![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)
![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)


